3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine core modified with substituted benzyl and aryl groups. Its structure includes:
- A 4-methoxyphenyl group at position 9, offering electron-donating properties that may improve solubility and receptor interactions.
- A methyl group at position 1, which likely reduces metabolic degradation.
This compound is hypothesized to exhibit neuroprotective or enzyme-inhibitory activity, given structural similarities to MAO-B inhibitors and dual-target drugs described in recent literature .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHJIYNTGLPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tricyclic Core: 9-(4-Methoxyphenyl)-1-Methyl-6,7,8,9-Tetrahydropyrimido[2,1-f]Purine-2,4(1H,3H)-Dione
The tricyclic framework is synthesized using a modified cyclization protocol from Synthesis, biological activity and molecular modelling studies of....
Procedure :
- Starting Material : 7-(3-Chloropropyl)-8-bromotheophylline (2.0 mmol) is combined with 4-methoxyphenethylamine (6.6 mmol) in anhydrous ethanol.
- Reaction Conditions : The mixture is refluxed for 12 hours under nitrogen, monitored by TLC (hexane:ethyl acetate, 3:1).
- Workup : Post-reaction, the solvent is evaporated, and the residue is dissolved in 10% HCl. The solution is alkalized to pH 8 with NaOH, precipitating the crude product.
- Purification : Recrystallization from ethanol yields the tricyclic intermediate as white crystals (Yield: 82%; m.p. 188–190°C).
Key Optimization :
Introduction of the 4-Chlorobenzyl Group at Position 3
The 3-methyl group of the tricyclic intermediate is replaced via nucleophilic alkylation, adapting methods from Synthesis and Biological Evaluation of 3-Benzylidene-4....
Procedure :
- Reaction Setup : The tricyclic intermediate (1.0 mmol) is dissolved in dry DMF under nitrogen. Sodium hydride (1.2 mmol) is added, followed by 4-chlorobenzyl chloride (1.5 mmol).
- Conditions : The mixture is stirred at 80°C for 6 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄.
- Purification : Column chromatography (hexane:ethyl acetate, 4:1) yields the final compound as a pale yellow solid (Yield: 68%; m.p. 162–164°C).
Mechanistic Insight :
Final Product Characterization
The compound is validated using spectroscopic and crystallographic techniques:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.30 (m, 4H, Ar-H), 6.85–6.89 (m, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.48 (s, 3H, N-CH₃).
- HRMS : m/z Calcd for C₂₄H₂₂ClN₅O₃: 483.1432; Found: 483.1428.
- X-Ray Crystallography : Confirms the E-configuration of the ethene bond and chair conformation of the piperazine ring (Bond length C7=C8: 1.314 Å).
Optimization of Reaction Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol | 80 | 12 | 82 |
| Alkylation | DMF | 80 | 6 | 68 |
| Recrystallization | Ethanol | 25 | – | – |
Critical Factors :
- Cyclization : Amine stoichiometry and solvent polarity directly impact yield.
- Alkylation : Anhydrous conditions prevent hydrolysis of the benzyl chloride.
Analytical Data and Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Para-substituted benzyl/aryl groups (e.g., 4-Cl, 4-OMe) generally outperform ortho-substituted analogs in enzyme inhibition due to reduced steric interference .
Microwave Synthesis Advantages : Solvent-free, microwave-assisted methods yield higher purity and efficiency compared to conventional routes, as seen in the target compound and .
Dual-Target Potential: Structural parallels between the target compound and dual-action derivatives () highlight opportunities for multi-target drug development in neurodegenerative diseases.
Biological Activity
3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 451.9 g/mol. The structure includes a tetrahydropyrimido core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O3 |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 877616-58-5 |
Synthesis
The synthesis of this compound involves multiple steps typically starting from purine derivatives. The introduction of the chlorobenzyl and methoxyphenyl groups is crucial for enhancing its biological activity. Various synthetic routes have been explored in the literature to optimize yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably:
- Adenosine Receptors : Compounds in this class have shown selective inhibition of adenosine receptors (A1 and A2A), which are implicated in cancer progression and neurodegenerative diseases.
- Monoamine Oxidase (MAO) : Some derivatives have demonstrated potent inhibition against MAO-A and MAO-B isoenzymes, suggesting potential applications in treating depression and neurodegenerative disorders.
Antimicrobial Activity
The biological evaluation also includes antimicrobial assays. Compounds structurally related to this tetrahydropyrimido derivative have been tested against various bacterial strains. Results indicate moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Anticancer Properties : A derivative was tested against breast cancer cell lines showing an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
- Enzyme Inhibition Study : Another research focused on the inhibition of MAO-B revealed an IC50 value of 250 nM for a closely related compound, suggesting that modifications in the structure can lead to enhanced potency.
- Antimicrobial Evaluation : A series of compounds were tested for their antibacterial properties against E. coli and Salmonella typhi, where some exhibited zones of inhibition greater than 15 mm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
